(1S,2R)-2-fluorocyclopentane-1-carboxylic acid
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Overview
Description
(1S,2R)-2-Fluorocyclopentane-1-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of a fluorine atom attached to the second carbon of a cyclopentane ring, which also bears a carboxylic acid group. The stereochemistry of this compound is defined by the (1S,2R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-fluorocyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the enantioselective fluorination of cyclopentane derivatives. This can be done using chiral catalysts that induce the desired stereochemistry. Another method includes the use of enantioenriched starting materials that undergo specific reactions to introduce the fluorine atom and carboxylic acid group in the correct configuration.
Industrial Production Methods: Industrial production of this compound often involves large-scale enantioselective synthesis. This can be achieved through the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to separate and purify the desired enantiomer from any by-products or racemic mixtures.
Chemical Reactions Analysis
Types of Reactions: (1S,2R)-2-Fluorocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium fluoride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or aldehydes, while reduction can produce fluorinated alcohols.
Scientific Research Applications
(1S,2R)-2-Fluorocyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,2R)-2-fluorocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s overall activity. The stereochemistry plays a crucial role in determining the compound’s biological activity and specificity.
Comparison with Similar Compounds
(1R,2S)-2-Fluorocyclopentane-1-carboxylic acid: The enantiomer of the compound with opposite stereochemistry.
2-Fluorocyclopentane-1-carboxylic acid: A racemic mixture of both enantiomers.
2-Bromocyclopentane-1-carboxylic acid: A similar compound with a bromine atom instead of fluorine.
Uniqueness: (1S,2R)-2-Fluorocyclopentane-1-carboxylic acid is unique due to its specific stereochemistry, which can significantly influence its chemical and biological properties. The presence of the fluorine atom also imparts unique reactivity and stability compared to other halogenated analogs.
Properties
IUPAC Name |
(1S,2R)-2-fluorocyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3H2,(H,8,9)/t4-,5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQPBOBQXCMDPZ-RFZPGFLSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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